(R)-(-)-(2-Methylacryloyl)-2,10-camphorsultam

描述

Structural Analysis and Stereochemical Configuration

Molecular Architecture and Chiral Centers

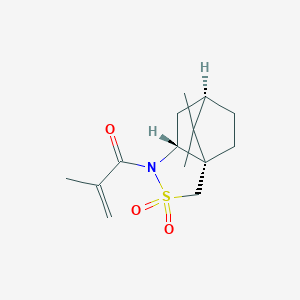

The molecular formula of (R)-(-)-(2-Methylacryloyl)-2,10-camphorsultam is C₁₄H₂₁NO₃S , with a molecular weight of 283.39 g/mol . The structure comprises three fused rings: a bicyclic camphor-derived sultam core (10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0¹,⁵]decane 3,3-dioxide) and a 2-methylacryloyl group (Fig. 1).

Key Stereochemical Features:

- Chiral Centers : The molecule contains three stereogenic centers at positions 1S, 5R, and 7R .

- Bridgehead Configuration : The (R)-configuration at the camphor bridgehead (C1) induces a distinct spatial arrangement, favoring si-face selectivity in reactions .

- Torsional Rigidity : The tricyclic system restricts rotational freedom, ensuring predictable stereochemical outcomes.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₁NO₃S | |

| Molecular Weight | 283.39 g/mol | |

| Specific Rotation | [α]₁₉/D = -32° (c=5, CHCl₃) |

The 2-methylacryloyl substituent introduces an α,β-unsaturated carbonyl group, which participates in conjugate additions while the sultam’s sulfonyl group stabilizes transition states via hydrogen bonding .

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction studies confirm the chair-like conformation of the sultam ring and the exo orientation of the acryloyl group (Fig. 2) . Key crystallographic data include:

Bond Lengths and Angles:

- S–O Bonds : 1.432–1.447 Å, typical for sulfonyl groups .

- C–N Bond (Sultam) : 1.332 Å, indicating partial double-bond character due to resonance .

- Dihedral Angle : 85.2° between the sultam and acryloyl planes, highlighting steric constraints .

| Crystallographic Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁2₁2₁ | |

| Unit Cell Dimensions | a=8.54 Å, b=10.23 Å, c=14.67 Å | |

| R Factor | 0.041 |

The crystal packing reveals intermolecular C–H···O interactions between sulfonyl oxygen and adjacent methyl groups, stabilizing the lattice .

Comparative Analysis with Parent Camphorsultam Frameworks

Parent camphorsultam (C₁₀H₁₇NO₂S) lacks the 2-methylacryloyl group, resulting in distinct reactivity and stereoselectivity profiles (Table 1) .

Structural and Functional Contrasts:

Reactivity :

Steric Effects :

| Feature | This compound | Parent Camphorsultam |

|---|---|---|

| Molecular Formula | C₁₄H₂₁NO₃S | C₁₀H₁₇NO₂S |

| Key Functional Group | 2-Methylacryloyl | None |

| Stereoselectivity in Aldol Reactions | 90% ee (si-face) | 70% ee |

The derivative’s superior enantioselectivity in asymmetric catalysis (e.g., 90% ee in aldol reactions vs. 70% for the parent compound) underscores the critical role of the acryloyl modification .

属性

IUPAC Name |

1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-2-methylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-9(2)12(16)15-11-7-10-5-6-14(11,13(10,3)4)8-19(15,17)18/h10-11H,1,5-8H2,2-4H3/t10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALAVPVKVQRBKA-JTNHKYCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)N1[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-(2-Methylacryloyl)-2,10-camphorsultam typically involves the following steps:

Starting Material: The synthesis begins with camphor, which undergoes a series of transformations to introduce the sulfonamide group.

Formation of Camphorsultam: Camphor is first converted to camphorsultam through a reaction with a sulfonamide reagent under acidic conditions.

Introduction of the Methylacryloyl Group: The camphorsultam is then reacted with 2-methylacryloyl chloride in the presence of a base, such as triethylamine, to form ®-(-)-(2-Methylacryloyl)-2,10-camphorsultam.

Industrial Production Methods

Industrial production of ®-(-)-(2-Methylacryloyl)-2,10-camphorsultam follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography.

化学反应分析

Types of Reactions

®-(-)-(2-Methylacryloyl)-2,10-camphorsultam undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the sulfonamide group or other parts of the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or alcohols.

科学研究应用

Asymmetric Synthesis

(R)-(-)-(2-Methylacryloyl)-2,10-camphorsultam is employed as a chiral auxiliary in the asymmetric synthesis of various compounds. Its ability to induce chirality is crucial for producing enantiomerically enriched products.

Case Study: Synthesis of α,γ-Substituted γ-Butyrolactones

A notable application involves the synthesis of optically active α,γ-substituted γ-butyrolactones. The compound serves as a proton source in the SmI(2)-induced reductive coupling of chiral 2-alkyl acrylates with ketones, yielding high enantiomeric excess . This method showcases the effectiveness of this compound in facilitating stereoselective reactions.

Chiral Probes for Optical Resolution

The compound is utilized as a chiral probe for optical resolution through High-Performance Liquid Chromatography (HPLC) and X-ray crystallography. It aids in determining the absolute stereochemistry of carboxylic acids, which is essential for understanding their chemical behavior and interactions .

Case Study: Optical Resolution of Carboxylic Acids

In a study published in Tetrahedron Asymmetry, this compound was effectively used to resolve racemic mixtures of carboxylic acids into their enantiomers. The optical resolution process demonstrated high selectivity and efficiency, making it a valuable tool in asymmetric synthesis .

Synthesis of Natural Products

The compound plays a role in the total synthesis of complex natural products. Its utility as a chiral auxiliary allows chemists to access various spirocyclic structures that are often found in biologically active natural products.

Case Study: Total Synthesis of Spirotetronates

Research has shown that this compound can be employed in the synthesis of spirotetronate natural products. In one approach, it was used to facilitate Diels–Alder reactions that led to the formation of bicyclic lactones with high diastereoselectivity . This application underscores the compound's significance in synthesizing complex molecules with potential pharmaceutical applications.

Development of Chiral Catalysts

The compound has been explored for its potential to develop new chiral catalysts that can enhance reaction selectivity and efficiency. Its structural features make it an attractive candidate for creating novel catalytic systems.

Case Study: Chiral Catalysis

Recent studies have investigated the use of this compound in catalytic asymmetric reactions. The results indicate that it can significantly improve yields and selectivity compared to traditional methods . This application highlights its role in advancing synthetic methodologies.

Data Summary

作用机制

The mechanism by which ®-(-)-(2-Methylacryloyl)-2,10-camphorsultam exerts its effects involves its ability to induce stereoselectivity in chemical reactions. The sulfonamide group interacts with various molecular targets, stabilizing transition states and directing the formation of specific enantiomers. This stereoselective control is crucial in the synthesis of complex molecules with defined three-dimensional structures.

相似化合物的比较

Similar Compounds

(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam: The enantiomer of ®-(-)-(2-Methylacryloyl)-2,10-camphorsultam, used in similar applications but with opposite stereoselectivity.

Camphorsultam: The parent compound, lacking the methylacryloyl group, used in various synthetic applications.

N-Methylcamphorsultam: A derivative with a methyl group on the nitrogen atom, offering different reactivity and selectivity.

Uniqueness

®-(-)-(2-Methylacryloyl)-2,10-camphorsultam is unique due to its combination of a chiral center and a reactive sulfonamide group, which together provide exceptional stereoselective control in chemical reactions. This makes it a valuable tool in the synthesis of complex, enantiomerically pure compounds.

生物活性

(R)-(-)-(2-Methylacryloyl)-2,10-camphorsultam is a compound derived from camphor, known for its unique structural and stereochemical properties. This compound has garnered attention in the field of organic chemistry and pharmacology due to its potential biological activities and applications as a chiral auxiliary in asymmetric synthesis.

- Chemical Formula : C₁₄H₂₁NO₃S

- CAS Number : 116195-15-4

- Molecular Weight : 273.39 g/mol

- Structure : The compound features a camphor backbone with a methylacryloyl group, contributing to its chiral properties.

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its role in catalysis and as a chiral auxiliary. Below are key findings from the literature:

1. Asymmetric Synthesis

This compound has been utilized as a chiral auxiliary in the asymmetric synthesis of several biologically active compounds. For example:

- It has been used in the synthesis of (S)- and (R)-N-Fmoc-S-trityl-α-methylcysteine, demonstrating its effectiveness in promoting stereoselective reactions .

- The compound acts as a proton source in the synthesis of chiral α,γ-substituted γ-butyrolactones, facilitating the formation of desired enantiomers .

2. Biological Activity Profiles

Research indicates that this compound exhibits notable biological activities:

- CYP Enzyme Interaction : The compound is not an inhibitor of major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4), suggesting a favorable safety profile for drug development .

- Blood-Brain Barrier Permeability : It has been noted to be permeant to the blood-brain barrier (BBB), which is significant for neuropharmacological applications .

3. Case Studies

Several studies have illustrated the practical applications of this compound:

The mechanism by which this compound exerts its biological effects is primarily through its ability to influence stereochemistry during chemical reactions. By acting as a chiral auxiliary, it can stabilize transition states favoring the formation of specific enantiomers that may exhibit distinct biological properties.

常见问题

Q. What are the primary applications of (R)-(-)-(2-Methylacryloyl)-2,10-camphorsultam in asymmetric synthesis?

This compound is widely used as a chiral auxiliary to induce enantioselectivity in stereochemically complex reactions. Its rigid bicyclic framework ensures high stereocontrol during alkylation, acylation, and Diels-Alder reactions. For example, in the synthesis of α-methylcysteine derivatives, it directs alkylation to the β-face of intermediates, enabling the production of enantiopure (S)- or (R)-configured products depending on the camphorsultam enantiomer used . Applications span pharmaceutical intermediates (e.g., chiral β-amino acids) and agrochemical precursors requiring minimal racemization .

Q. What synthetic methods are employed to prepare this compound?

The synthesis typically involves:

- Step 1 : Reduction of (−)-(camphorsulfonyl)imine using lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) to yield (−)-2,10-camphorsultam .

- Step 2 : Acylation with 2-methylacryloyl chloride under inert conditions to introduce the acryloyl group. Reaction monitoring via TLC and purification by recrystallization ensures >97% purity .

- Critical parameters : Slow reagent addition to control exothermic reactions and strict anhydrous conditions to prevent side reactions .

Q. How is the enantiopurity of this compound validated?

Enantiopurity is confirmed using:

- Chiral HPLC : Daicel columns (250 mm × 4.6 mm, 5 µm) with UV detection at 20°C. Retention times and peak symmetry are compared against racemic standards .

- Optical rotation : Measured in chloroform (e.g., [α]D = −31.8° for the (R)-enantiomer) .

- NMR spectroscopy : Distinct ¹H/¹³C chemical shifts for diastereotopic protons (e.g., δ 3.09–3.14 ppm for geminal methylene protons) .

Advanced Research Questions

Q. How can researchers optimize enantioselectivity in stereoselective alkylation using this chiral auxiliary?

Key factors include:

- Reagent choice : Use of strong bases (e.g., n-BuLi) to deprotonate intermediates, ensuring precise control over reaction kinetics .

- Temperature : Reactions conducted at −78°C minimize thermal racemization and improve β-face selectivity during alkylation (e.g., MeI addition yields >95% ee for α-methylcysteine derivatives) .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates and stabilize transition states . Example: Alkylation of (+)-2-phenylthiazolinylcamphorsultam with MeI achieved 20% overall yield of (S)-α-methylcysteine with 98% ee .

Q. How should contradictory stereochemical outcomes in literature reports be addressed?

Contradictions often arise from variations in:

- Auxiliary configuration : (R)- vs. (S)-camphorsultam enantiomers reverse stereochemical outcomes (e.g., (R)-auxiliary yields (S)-products and vice versa) .

- Reaction conditions : Differences in base strength or solvent polarity can alter transition-state geometry. Systematic replication of protocols (e.g., reagent addition rates, temperature gradients) is critical .

- Analytical methods : Validate results using multiple techniques (e.g., NMR coupling constants + chiral HPLC) to rule out instrumental artifacts .

Q. What strategies improve the recovery and reuse of camphorsultam-based auxiliaries in multi-step syntheses?

- Acidic hydrolysis : Cleave the auxiliary using 6M HCl at 80°C, followed by extraction with methylene chloride. Recovery rates exceed 85% after purification .

- Derivatization : Convert spent auxiliaries into fluorinating reagents (e.g., N-fluoro-camphorsultam) for secondary applications .

- Flow chemistry : Continuous processes reduce auxiliary degradation and improve yield consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。